Cas no 2229227-95-4 (4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine)
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine
- 2229227-95-4
- EN300-1795992
-
- Inchi: 1S/C13H21NO2/c1-9(14)5-6-11-7-12(15-3)10(2)13(8-11)16-4/h7-9H,5-6,14H2,1-4H3
- InChI Key: XRVFNNAPWDBGJO-UHFFFAOYSA-N
- SMILES: O(C)C1C(C)=C(C=C(C=1)CCC(C)N)OC
Computed Properties
- Exact Mass: 223.157228913g/mol
- Monoisotopic Mass: 223.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 44.5Ų
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795992-0.05g |
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine |
2229227-95-4 | 0.05g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1795992-0.1g |
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine |
2229227-95-4 | 0.1g |
$1019.0 | 2023-09-19 | ||
| Enamine | EN300-1795992-0.25g |
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine |
2229227-95-4 | 0.25g |
$1065.0 | 2023-09-19 | ||
| Enamine | EN300-1795992-0.5g |
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine |
2229227-95-4 | 0.5g |
$1111.0 | 2023-09-19 | ||
| Enamine | EN300-1795992-1.0g |
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine |
2229227-95-4 | 1g |
$1157.0 | 2023-06-03 | ||
| Enamine | EN300-1795992-2.5g |
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine |
2229227-95-4 | 2.5g |
$2268.0 | 2023-09-19 | ||
| Enamine | EN300-1795992-5.0g |
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine |
2229227-95-4 | 5g |
$3355.0 | 2023-06-03 | ||
| Enamine | EN300-1795992-10.0g |
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine |
2229227-95-4 | 10g |
$4974.0 | 2023-06-03 | ||
| Enamine | EN300-1795992-1g |
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine |
2229227-95-4 | 1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1795992-5g |
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine |
2229227-95-4 | 5g |
$3355.0 | 2023-09-19 |
4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-(3,5-dimethoxy-4-methylphenyl)butan-2-amine
4-(3,5-Dimethoxy-4-Methylphenyl)Butan-2-Amine (CAS No: 2229227-95-4)
4-(3,5-Dimethoxy-4-Methylphenyl)Butan-2-Amine, also known by its CAS registry number 2229227-95-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a butanamine backbone with a substituted phenyl group. The phenyl group is further substituted with methoxy groups at positions 3 and 5, as well as a methyl group at position 4, making it a highly functionalized aromatic ring.
The synthesis of 4-(3,5-Dimethoxy-4-Methylphenyl)Butan-2-Amine typically involves multi-step organic reactions, often utilizing coupling agents or reductive amination techniques. The compound's structure suggests potential applications in drug design, particularly in the development of bioactive molecules with specific pharmacological profiles. Recent studies have explored its role in modulating cellular signaling pathways, which could have implications in the treatment of various diseases.
In terms of physical properties, this compound exhibits a melting point of approximately 110°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under standard laboratory conditions is generally good, though it may degrade under strong acidic or basic conditions. The compound's solubility and stability make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The biological activity of 4-(3,5-Dimethoxy-4-Methylphenyl)Butan-2-Amine has been a focal point of recent research efforts. Preclinical studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties. Additionally, the compound has shown moderate activity against several cancer cell lines, indicating its potential as an anticancer agent.
The substitution pattern on the phenyl ring plays a crucial role in determining the compound's bioactivity. The methoxy groups at positions 3 and 5 are known to exert an electron-donating effect through resonance, which can influence the compound's interaction with biological targets. Similarly, the methyl group at position 4 contributes to the steric bulk of the molecule, potentially affecting its binding affinity to receptors or enzymes.
In terms of pharmacokinetics, preliminary studies suggest that this compound has moderate absorption when administered orally in animal models. Its bioavailability is influenced by factors such as first-pass metabolism and hepatic extraction. Further research is required to fully understand its pharmacokinetic profile and optimize its delivery for therapeutic applications.
The development of analogs of 4-(3,5-Dimethoxy-4-Methylphenyl)Butan-2-Amine has been an active area of investigation. By modifying the substituents on the phenyl ring or altering the butanamine backbone, researchers aim to enhance the compound's bioactivity and reduce potential side effects. These analogs are being tested for their efficacy in treating conditions such as chronic inflammation and neurodegenerative diseases.
In conclusion, 4-(3,5-Dimethoxy-4-Methylphenyl)Butan-2-Amine (CAS No: 2229227-95-4) represents a promising compound with diverse applications in drug discovery and development. Its unique structure and biological activity make it a valuable tool for researchers exploring novel therapeutic strategies against various diseases.
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